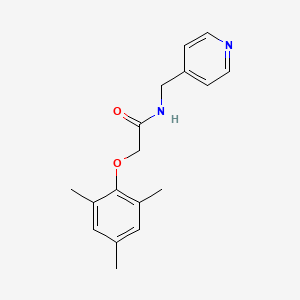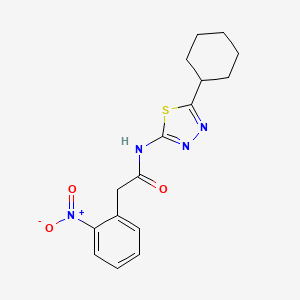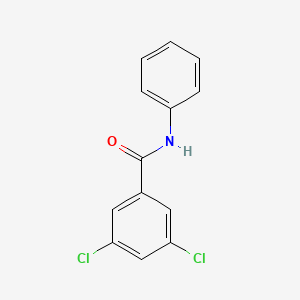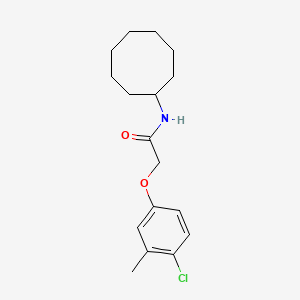![molecular formula C12H17NOS B5802746 2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide](/img/structure/B5802746.png)
2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide is a chemical compound that belongs to the class of thioamides. It is used in scientific research for its unique properties and potential applications.
Applications De Recherche Scientifique
2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide has been used in various scientific research applications. It has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer. It has also been used as a ligand in metal-catalyzed reactions and as a reagent in organic synthesis. The compound has shown promising results in these applications, making it a valuable tool for researchers in the scientific community.
Mécanisme D'action
The mechanism of action of 2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide is not fully understood. However, it is believed to act as a thioamide, which can undergo nucleophilic attack by various reagents. This reaction can lead to the formation of new compounds with potential therapeutic properties. The compound has also been shown to inhibit certain enzymes, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential cancer therapy. The compound has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, the compound has been shown to have antimicrobial activity, which may be useful in the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide in lab experiments is its unique properties. The compound has shown promising results in various scientific research applications, making it a valuable tool for researchers. However, one limitation of using this compound is its potential toxicity. Researchers must take caution when handling the compound to avoid any adverse effects.
Orientations Futures
There are several future directions for research on 2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide. One direction is to further investigate its potential use as a cancer therapy. Studies have shown promising results, and further research may lead to the development of a new cancer treatment. Another direction is to investigate its potential use in other therapeutic areas, such as inflammatory and infectious diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and potential toxicity, which may lead to the development of safer and more effective compounds.
Conclusion:
In conclusion, this compound is a valuable tool for researchers in the scientific community. Its unique properties and potential applications make it a promising compound for further research. While there are limitations to its use in lab experiments, the potential benefits outweigh the risks. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic effects, which may lead to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis method of 2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide involves the reaction of 3,5-dimethylbenzyl chloride with thioacetamide in the presence of a base such as sodium hydroxide. The resulting product is then treated with methyl iodide to obtain the final compound. This method has been reported in scientific literature and has been used by researchers to synthesize the compound for their experiments.
Propriétés
IUPAC Name |
2-[(3,5-dimethylphenyl)methylsulfanyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-9-4-10(2)6-11(5-9)7-15-8-12(14)13-3/h4-6H,7-8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMYXBRBQMIHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CSCC(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(cyclopropylcarbonyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5802664.png)



![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B5802696.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide](/img/structure/B5802704.png)


![N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5802732.png)
![methyl 4-cyano-5-[(cyclohexylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5802755.png)

![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B5802764.png)
